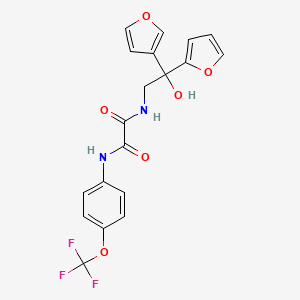

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a compound that falls under the category of N,N'-bisoxalamides. These compounds are known for their utility in catalytic activities, particularly in the field of organic synthesis. The presence of furan rings and a trifluoromethoxy phenyl group in the molecule suggests potential for interesting chemical properties and reactivity.

Synthesis Analysis

The synthesis of related N,N'-bisoxalamides has been demonstrated to be straightforward and high yielding. For instance, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related compound, has been synthesized and used as an effective bidentate ligand in copper-catalyzed N-arylation reactions . Although the specific synthesis of N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is not detailed, the methodologies applied to similar compounds suggest that it could be synthesized using a one-pot approach involving rearrangement sequences such as the Meinwald rearrangement .

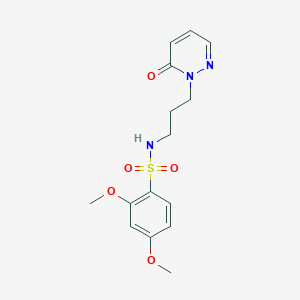

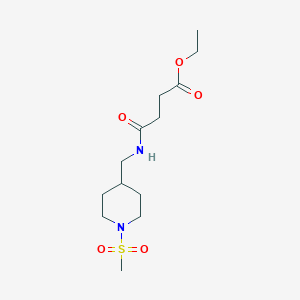

Molecular Structure Analysis

The molecular structure of N,N'-bisoxalamides is characterized by the presence of two oxalamide groups which can act as chelating agents in coordination chemistry. The furan rings and the trifluoromethoxy phenyl group are likely to influence the electronic properties of the molecule, potentially enhancing its reactivity and selectivity in chemical reactions.

Chemical Reactions Analysis

N,N'-bisoxalamides have been shown to enhance catalytic activity in copper-catalyzed coupling reactions. Specifically, BFMO has been used to promote the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines . This suggests that N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide could also participate in similar coupling reactions, potentially with unique selectivity due to its distinct substituents.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide are not explicitly provided, the properties of N,N'-bisoxalamides in general can be inferred. These compounds are likely to be solid at room temperature and may exhibit moderate solubility in organic solvents. The presence of electron-withdrawing groups such as the trifluoromethoxy group could affect the acidity of the oxalamide hydrogens, potentially making the compound a stronger hydrogen bond donor.

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related compound, has been found very effective for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This demonstrates the potential application of similar compounds in facilitating complex organic transformations, suggesting that derivatives of the specified compound could similarly act as bidentate ligands in catalysis (Bhunia, Kumar, Ma, 2017).

Synthesis of Energetic Materials

Compounds incorporating furazan and oxalamide functionalities have been explored for their potential in creating high-performance energetic materials. The design strategies involve the assembly of diverse N-O building blocks, leading to materials with high density, good thermal stability, and excellent detonation properties (Zhang, Shreeve, 2014).

Luminescent Material Development

A terbium-doped yttrium-based metal-organic framework (MOF) incorporating furan-2,5-dicarboxylic acid and oxalate has been synthesized, displaying significant luminescence for the detection of toxic anions in aqueous media. This suggests potential applications of similar compounds in environmental monitoring and sensing technologies (Singha, Majee, Hui, Mondal, Mahata, 2019).

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O6/c20-19(21,22)30-14-5-3-13(4-6-14)24-17(26)16(25)23-11-18(27,12-7-9-28-10-12)15-2-1-8-29-15/h1-10,27H,11H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOYRFJYNDMRGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2499786.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2499793.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)

![(7-chloro-1-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2499796.png)

![1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B2499797.png)